molecular formula C10H14N6O3 B11852220 (2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B11852220
M. Wt: 266.26 g/mol
InChI Key: GDHKBOMSVFCASE-XVMARJQXSA-N
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Description

(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific structural features and potential applications. Its pyrazolo[3,4-d]pyrimidine core distinguishes it from other compounds, providing unique biological and chemical properties.

Properties

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

IUPAC Name

(2R,3S,5S)-5-(4,6-diaminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H14N6O3/c11-8-4-2-13-16(9(4)15-10(12)14-8)7-1-5(18)6(3-17)19-7/h2,5-7,17-18H,1,3H2,(H4,11,12,14,15)/t5-,6+,7-/m0/s1

InChI Key

GDHKBOMSVFCASE-XVMARJQXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C3=NC(=NC(=C3C=N2)N)N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=NC(=NC(=C3C=N2)N)N)CO)O

Origin of Product

United States

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